molecular formula C16H13ClN2O4 B2389309 [2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 733760-51-5

[2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate

Cat. No.: B2389309
CAS No.: 733760-51-5
M. Wt: 332.74
InChI Key: SQKVBFFELLNCIP-UHFFFAOYSA-N
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Description

[2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chloropyridine moiety and an acetylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of 4-acetylaniline with 2-chloropyridine-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylanilino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetylanilino moiety, converting it to an alcohol.

    Substitution: The chloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology: In biological research, [2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate is studied for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Medicine: The compound and its derivatives are explored for their therapeutic potential. They may serve as lead compounds in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of [2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

    Pyridine Derivatives: Compounds like 2-chloropyridine-3-carboxylic acid and its esters share structural similarities.

    Aniline Derivatives: Compounds such as 4-acetylaniline and its derivatives are structurally related.

Uniqueness: What sets [2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate apart is its combination of a pyridine ring with an acetylanilino group, providing a unique scaffold for further functionalization and potential biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-(4-acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4/c1-10(20)11-4-6-12(7-5-11)19-14(21)9-23-16(22)13-3-2-8-18-15(13)17/h2-8H,9H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKVBFFELLNCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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